molecular formula C8H13LiNO4 B14054625 (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt

(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt

Cat. No.: B14054625
M. Wt: 194.2 g/mol
InChI Key: FPGLVOGUMOOCSO-UHFFFAOYSA-N
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Description

(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is a compound of interest in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt typically involves the formation of the aziridine ring followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. One common method involves the cyclization of an appropriate precursor under basic conditions to form the aziridine ring. The Boc group is then introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the lithium salt by reacting the carboxylic acid with lithium hydroxide or lithium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes for the cyclization and Boc protection steps, as well as efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt can undergo various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other oxidized derivatives.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The aziridine ring is highly reactive towards nucleophilic substitution, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions typically result in ring-opened products with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. The aziridine ring is a known pharmacophore, and derivatives of this compound could exhibit biological activity against various targets.

Industry

In industry, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it useful in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt involves its reactivity towards nucleophiles and electrophiles. The aziridine ring can undergo ring-opening reactions, leading to the formation of various products. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The lithium salt form enhances the solubility and stability of the compound, making it easier to handle and use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and carboxylic acid functionality but may have different substituents.

    tert-Butoxycarbonyl (Boc) protected amines: These compounds have the Boc protecting group but may lack the aziridine ring.

Uniqueness

(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is unique due to the combination of the aziridine ring, Boc protecting group, and lithium salt form. This combination provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H13LiNO4

Molecular Weight

194.2 g/mol

InChI

InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);

InChI Key

FPGLVOGUMOOCSO-UHFFFAOYSA-N

Canonical SMILES

[Li].CC(C)(C)OC(=O)N1CC1C(=O)O

Origin of Product

United States

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